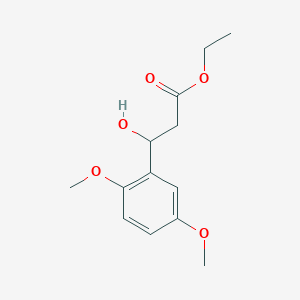
2,6-Dibromophenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromophenyl Chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dibromophenyl Chloroformate can be synthesized through the reaction of 2,6-dibromophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2,6-Dibromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromophenyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to form 2,6-dibromophenol and hydrochloric acid.
Reduction: Can be reduced to 2,6-dibromophenol using reducing agents.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonates.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
2,6-Dibromophenol: Formed from hydrolysis and reduction reactions.
Aplicaciones Científicas De Investigación
2,6-Dibromophenyl Chloroformate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Employed in the modification of biomolecules for studying their functions.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.
Industrial Applications: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloroformate: Similar in structure but with a benzyl group instead of the 2,6-dibromophenyl group.
Phenyl Chloroformate: Lacks the bromine substitutions on the phenyl ring.
Methyl Chloroformate: Contains a methyl group instead of the phenyl group.
Uniqueness
2,6-Dibromophenyl Chloroformate is unique due to the presence of bromine atoms at the 2 and 6 positions, which can influence its reactivity and properties. This makes it a valuable reagent in specific chemical reactions where such substitutions are beneficial.
Propiedades
Fórmula molecular |
C7H3Br2ClO2 |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
(2,6-dibromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H |
Clave InChI |
IERUTXPBVVNCBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OC(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


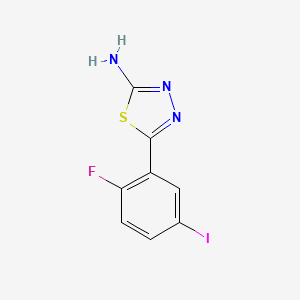
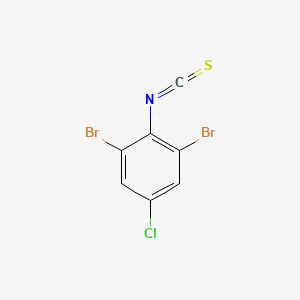
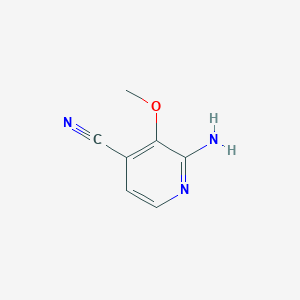
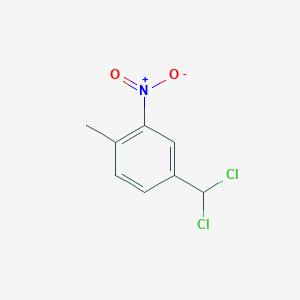
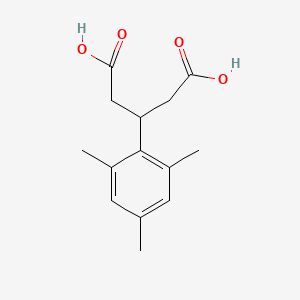

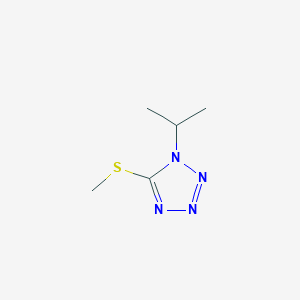
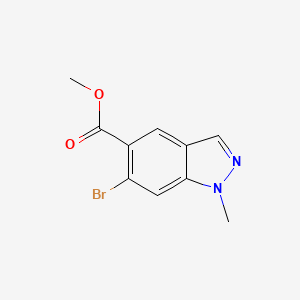
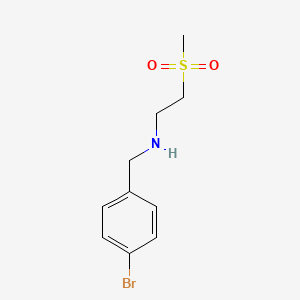
![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
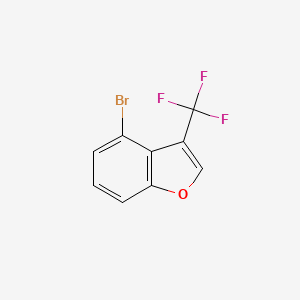

![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
